molecular formula C42H81NNaO10P B8238683 3-sn-Phosphatidyl-L-serine, distearoyl sodium salt

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt

Cat. No.: B8238683
M. Wt: 814.1 g/mol
InChI Key: SJRBMGBLPUBGJL-UHFFFAOYSA-M
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Description

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt (DSPS-Na) is a synthetic phospholipid with two stearoyl (C18:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its head group consists of L-serine linked via a phosphate group, and the molecule carries a sodium counterion to balance the negative charge of the phosphate and carboxylate groups (). DSPS-Na is structurally defined by its saturated acyl chains, which confer high rigidity and phase transition temperatures (~55–65°C) compared to unsaturated analogs. It is soluble in chloroform:methanol mixtures but forms suspensions in aqueous media ().

DSPS-Na is critical in biomembrane studies and drug delivery systems due to its anionic nature and role in cellular signaling (e.g., apoptosis and blood clotting). Unlike natural phosphatidylserine (PS) sources (e.g., bovine brain PS, which contains mixed fatty acids), synthetic DSPS-Na offers batch-to-batch consistency, making it preferred for controlled pharmaceutical formulations ().

Properties

IUPAC Name

sodium;2-azaniumyl-3-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRBMGBLPUBGJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Methodology and Reaction Mechanism

Phospholipase D (PLD)-mediated transphosphatidylation is the most widely adopted enzymatic approach. The reaction involves substituting the headgroup of phosphatidylcholine (PC) with L-serine in a biphasic or solvent-free system. The general reaction scheme is:

PC+L-SerinePLD, Ca2+Phosphatidylserine (PS)+Choline\text{PC} + \text{L-Serine} \xrightarrow{\text{PLD, Ca}^{2+}} \text{Phosphatidylserine (PS)} + \text{Choline}

Calcium ions stabilize the enzyme-substrate complex, while emulsifiers like sodium deoxycholate (SDC) enhance interfacial activation.

Optimized Protocols and Yields

  • Homogeneous Micellar Systems : A 2023 study immobilized PLD on chitin nanofibrils (ChNFs) within an SDC-stabilized micellar system, achieving 96.74% yield under solvent-free conditions (1.0 M L-serine, 10 mM SDC, 8 h).

  • Biphasic Ethyl Acetate/Water : Using PC80TM and PLD-Y1 at 50°C for 5 h, PS was isolated via silica gel chromatography (hexane:isopropanol:water = 60:80:14) with >95% purity .

  • Low-Temperature Hydrolysis : A patented method (DE19917249C2) separated the calcium-PS complex post-reaction through ethanol extraction, reducing byproduct formation.

Comparative Advantages

ParameterHomogeneous MicellesBiphasic SystemLow-Temperature
Yield96.74%95%90%
Reaction Time8 h5 h10–20 h
Solvent UsageNoneEthyl acetateWater
Byproducts<3% phosphatidic acidCholineCalcium salts

Chemical Synthesis via Phosphoramidite and H-Phosphonate Routes

Phosphoramidite Method

This approach employs triethylamine H-phosphonate salts to form the phosphodiester bond between 1,2-diacylglycerol and protected L-serine. Key steps include:

  • Coupling : 1,2-Distearoylglycerol reacts with N-t-BOC-L-serine benzhydryl ester phosphoramidite using tetrazole catalysis.

  • Oxidation : The phosphite intermediate is oxidized with 30% H₂O₂.

  • Deprotection : Trifluoroacetic acid removes BOC and benzhydryl groups, yielding PS.

Yield and Purity

  • Overall Yield : 72–85% after silica gel purification.

  • Purity : ≥97% (TLC), with residual solvents <0.1% (GC-MS).

H-Phosphonate Method

A 2018 study synthesized stereoisomerically pure PS using diphenyl H-phosphonate intermediates. The protocol avoids hydrogenation-sensitive protecting groups, enabling unsaturated fatty acid incorporation:

  • H-Phosphonate Formation : 3-(4-Methoxybenzyl)-sn-glycerol is acylated and phosphorylated.

  • Deprotection : Lewis acid hydrolysis at −78°C removes the 4-methoxybenzyl group.

  • Sodium Exchange : PS is converted to the sodium salt via ion-exchange chromatography.

Key Data

  • Reaction Efficiency : 89% conversion for distearoyl-PS.

  • Stereochemical Purity : >99% enantiomeric excess (NMR).

Hybrid Approaches and Industrial-Scale Production

Immobilized Enzyme Reactors

PLD immobilized on ChNFs or silica nanoparticles enables reusable catalysts, reducing enzyme costs by 60% in continuous-flow systems. A 2025 pilot-scale trial achieved 94% yield over 10 reaction cycles.

Green Chemistry Innovations

  • Solvent-Free Systems : Replace ethyl acetate with SDC micelles, cutting organic waste by 90%.

  • Microwave Assistance : Reduced reaction times by 40% in phosphoramidite synthesis (60°C, 30 min).

ParameterSpecification
Molecular Weight814.1 g/mol
Purity (TLC)≥97%
Residual Solvents<50 ppm (GC)
Heavy Metals<10 ppm (ICP-MS)

Chemical Reactions Analysis

Types of Reactions

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield different phosphatidylserine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C42H81NNaO10P
  • Molecular Weight : 814.06 g/mol
  • CAS Number : 321595-13-5

DSPS consists of two stearic acid chains attached to a glycerol backbone with a phosphoserine head group. This structure imparts anionic characteristics, making it suitable for various applications in biochemistry and pharmacology .

Drug Delivery Systems

DSPS has been extensively studied for its role in drug delivery, particularly in the formulation of liposomes and other nanocarriers. Its anionic nature allows for the encapsulation of positively charged drugs, enhancing their delivery efficiency.

Case Studies

  • Gene Transfection : DSPS has been utilized in developing anionic bubble lipopolyplexes for gene transfection. A study demonstrated that these formulations could efficiently deliver genetic material into cells under ultrasound exposure, highlighting their potential in gene therapy applications .
  • Liposomal Formulations : Research indicates that DSPS can improve the stability and efficacy of liposomal formulations. For instance, PEGylated DSPS liposomes showed higher uptake in spleen tissues compared to non-PEGylated versions, suggesting enhanced bioavailability .

Neurobiology and Cognitive Function

DSPS plays a significant role in neurobiology, particularly concerning cognitive function and memory enhancement.

Research Findings

  • Cognitive Decline : Studies have shown that phosphatidylserine can slow cognitive decline in animal models. In particular, DSPS has been linked to improved memory performance in elderly subjects through double-blind placebo trials .
  • Mechanism of Action : The mechanism by which DSPS enhances cognitive function may involve the restoration of acetylcholine release and activation of protein kinase C pathways, which are crucial for synaptic plasticity and memory formation .

Biophysical Studies

DSPS is also employed in biophysical research to understand lipid interactions and membrane dynamics.

Applications

  • Lipid Mixing Studies : DSPS has been used to evaluate lipid-lipid interactions within membranes, contributing to our understanding of membrane fluidity and protein localization. For example, experiments demonstrated that incorporating DSPS into lipid compositions increased the partitioning of proteins like KRAS into membranes .
  • Surface Plasmon Resonance : The affinity of DSPS for proteins such as cytochrome c has been assessed using surface plasmon resonance techniques, providing insights into its binding characteristics and potential applications in biosensing technologies .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Drug Delivery SystemsUsed in liposomal formulations for drug encapsulationEnhanced gene transfection efficiency
NeurobiologyPotential cognitive benefits; slows cognitive declineImproved memory performance
Biophysical StudiesEvaluates lipid interactions; studies membrane dynamicsIncreased protein partitioning

Mechanism of Action

The mechanism of action of 3-sn-Phosphatidyl-L-serine, distearoyl sodium salt involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors, modulating their activity and affecting cellular processes such as apoptosis and neurotransmission .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Compounds Compared :

Distearoyl phosphatidylcholine (DSPC)

Distearoyl phosphatidylglycerol sodium salt (DSPG-Na)

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (DOPS-Na)

Distearoyl phosphatidylethanolamine (DSPE)

Property DSPS-Na DSPC DSPG-Na DOPS-Na DSPE
Head Group L-Serine Choline Glycerol L-Serine Ethanolamine
Charge at pH 7.4 -2 (phosphate + carboxylate) 0 (zwitterionic) -2 (phosphate + glycerol) -2 0 (zwitterionic)
Acyl Chains C18:0 (saturated) C18:0 (saturated) C18:0 (saturated) C18:1 (unsaturated) C18:0 (saturated)
Phase Transition (Tm) ~55–65°C (estimated) ~55°C ~45–50°C (due to head group) ~−20°C (unsaturated chains) ~60°C
Applications Drug delivery, apoptosis studies Liposomal stability Cubic phase formation Membrane asymmetry studies PEGylation in stealth liposomes

Key Findings :

  • Saturated vs. Unsaturated Chains : DSPS-Na and DSPC, both with saturated stearoyl chains, exhibit higher Tm values than DOPS-Na (oleoyl chains). This rigidity enhances bilayer stability in liposomes but reduces membrane fusion capacity .
  • Head Group Effects : DSPG-Na’s glycerol head group promotes cubic phase formation in lipid systems, while DSPS-Na’s serine group enables calcium-dependent interactions with proteins (e.g., annexins) .
  • Charge Impact : Anionic DSPS-Na and DSPG-Na show higher electrostatic binding to cationic drugs or targeting peptides compared to neutral DSPC/DSPE .

Liposome Stability and Toxicity :

  • DSPC-based liposomes are widely used due to their low toxicity and high stability. In vivo studies show synthetic DSPC liposomes induce fewer adverse effects (e.g., thrombocytopenia) compared to natural phospholipid blends .
  • DSPS-Na, while less studied in vivo, is associated with enhanced cellular uptake in cancer cells due to PS receptor-mediated endocytosis .

Drug Delivery Efficiency :

  • PS-containing liposomes (e.g., DSPS-Na) may improve targeting to apoptotic cells or tumor vasculature but risk faster clearance by macrophages due to anionic surface charge .

Bioavailability :

  • DSPC/cholesterol liposomes enhance resveratrol bioavailability (AUC: 1.44 µg·h·mL⁻¹) compared to free drug (AUC: 0.633 µg·h·mL⁻¹) .
Functional Advantages and Limitations
Compound Advantages Limitations
DSPS-Na - Anionic charge enhances protein binding
- Apoptosis targeting potential
- Rapid clearance by RES
- Limited data on in vivo efficacy
DSPC - High bilayer stability
- Low immunogenicity
- Neutral charge limits drug binding
DSPG-Na - Induces cubic phases for sustained release - Lower Tm reduces thermal stability
DOPS-Na - Flexible bilayers for fusion processes - Oxidative instability due to unsaturated chains

Biological Activity

3-sn-Phosphatidyl-L-serine, distearoyl sodium salt (DSPS) is an anionic phospholipid widely studied for its critical roles in cellular processes, particularly in neuronal function and membrane dynamics. This article delves into its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C42H81NNaO10P
  • Molecular Weight : 814.06 g/mol
  • Structure : Composed of two stearic acid tails and a phosphoserine head group, DSPS is essential for maintaining membrane integrity and fluidity, especially in neuronal cells.

DSPS functions primarily by integrating into cell membranes, influencing both membrane fluidity and signaling pathways. Its phosphoserine head group plays a pivotal role in:

  • Cell Signaling : Modulating the activity of various proteins and receptors.
  • Apoptosis Regulation : Exposing its head group on the outer leaflet of the plasma membrane during programmed cell death, which is crucial for the recognition and removal of apoptotic cells .
  • Neurotransmission : Enhancing synaptic transmission by facilitating the release of neurotransmitters.

Neuroprotective Effects

Research has indicated that DSPS may have neuroprotective properties, contributing to cognitive function and memory retention. Several studies have demonstrated its potential benefits in:

  • Cognitive Enhancement : Improving memory performance in both animal models and human clinical trials.
  • Stress Response Modulation : Reducing oxidative stress markers in neuronal cells exposed to harmful stimuli .

Role in Lipid Bilayer Formation

DSPS is instrumental in forming stable lipid bilayers, which are crucial for:

  • Liposome Preparation : Used extensively in drug delivery systems due to its ability to encapsulate therapeutic agents.
  • Artificial Membranes : Serving as a model compound for studying lipid behavior and interactions in biological systems.

Table 1: Summary of Key Studies on DSPS

StudyFocusFindings
Hancock et al. (2018)Lipid CompositionDemonstrated that DSPS enhances KRAS membrane localization, influencing signaling pathways .
Winter et al. (2021)NeuroprotectionShowed that DSPS administration improved cognitive function in aged mice models .
MDPI Study (2021)Drug DeliveryInvestigated the use of DSPS in PEGylated liposomes for enhanced drug circulation time .

Applications in Medicine

The potential therapeutic applications of DSPS include:

  • Cognitive Disorders : As a supplement for improving cognitive function in aging populations or individuals with neurodegenerative diseases.
  • Drug Delivery Systems : Formulated into liposomes to enhance the bioavailability of poorly soluble drugs.
  • Immunomodulation : Investigated for its effects on macrophage activity, showing promise in reducing inflammatory responses .

Q & A

Q. What are the optimal storage conditions and handling protocols to prevent oxidative degradation of 3-sn-Phosphatidyl-L-serine, distearoyl sodium salt (DSPS)?

  • Methodological Answer : DSPS should be stored at −20°C in airtight containers under inert gas (e.g., nitrogen or argon) to minimize oxidation of its saturated stearoyl chains . For solution preparation, dissolve in chloroform:methanol (95:5 v/v) at ≤50 mg/mL, aliquot, and store at −20°C. Oxygen-free solvents are critical; degas solvents by bubbling with inert gas before use. Stability testing via thin-layer chromatography (TLC) or mass spectrometry can monitor oxidation byproducts like lysophosphatidylserine .

Q. How can researchers determine the solubility profile of DSPS for experimental applications?

  • Methodological Answer : DSPS is poorly soluble in aqueous buffers but forms stable suspensions in chloroform:methanol mixtures (e.g., 95:5 v/v). For aqueous systems, prepare lipid films by rotary evaporation, then hydrate with buffer (e.g., PBS, pH 7.4) under vigorous vortexing or sonication. Dynamic light scattering (DLS) can assess liposome size, while turbidity measurements (OD600) quantify dispersion homogeneity. For organic solvents, test solubility incrementally (e.g., 1–50 mg/mL) and monitor clarity .

Advanced Research Questions

Q. What experimental design considerations are critical for incorporating DSPS into liposomal drug delivery systems?

  • Methodological Answer : DSPS’s saturated acyl chains confer high phase transition temperatures (~55°C for distearoyl lipids), requiring elevated hydration temperatures (e.g., 60°C) during liposome preparation. Use a lipid composition such as DSPS:cholesterol:DSPE-PEG2000 (55:40:5 mol%) to enhance bilayer rigidity and stealth properties . Post-formulation, characterize encapsulation efficiency via size-exclusion chromatography or centrifugal ultrafiltration. For pH-sensitive targeting, conjugate DSPS with ligands (e.g., antibodies) using carbodiimide crosslinkers (EDC/sulfo-NHS) .

Q. How can contradictory data on cellular uptake of DSPS-containing liposomes be resolved?

  • Methodological Answer : Contradictions may arise from lipid composition variations. For example, distearoyl phosphatidylcholine (DSPC)-based liposomes show reduced endocytosis compared to unsaturated lipids (e.g., egg phosphatidylcholine) due to membrane rigidity . To reconcile
  • Perform competitive uptake assays with endocytosis inhibitors (e.g., dynasore for clathrin-mediated pathways).
  • Use fluorescence microscopy with pH-sensitive probes (e.g., fluorescein/TMRM-dextran) to track intracellular trafficking .
  • Compare uptake in different cell lines (e.g., macrophages vs. epithelial cells) to assess cell-type specificity .

Q. What role does DSPS play in organelle isolation and pH determination studies?

  • Methodological Answer : DSPS can stabilize magnetically enriched endocytic organelles during isolation. Co-load DSPS liposomes with FeDex (iron dextran) and pH-sensitive fluorescent dyes (e.g., fluorescein/TMRM-dextran). Post-magnetic retention, analyze individual organelle pH via laser-induced fluorescence (LIF) detectors, calculating ratios of emission at 520 nm (fluorescein) and 580 nm (TMRM) . Validate results with lysosomal inhibitors (e.g., bafilomycin A1) to confirm compartment identity .

Key Methodological Notes

  • Oxidation Prevention : Always purge lipid solutions with argon before storage. Use antioxidants (e.g., α-tocopherol, 0.1% w/w) in formulations for long-term studies .
  • Contradiction Analysis : When comparing studies, document lipid source (synthetic vs. natural), acyl chain homogeneity, and analytical methods (e.g., HPLC vs. TLC for purity) .

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